2-[(4-Chlorophenyl)sulfonyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide 2-[(4-Chlorophenyl)sulfonyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1049106-56-0
VCID: VC0511923
InChI: InChI=1S/C12H11ClN2O3S2/c1-8-6-19-12(14-8)15-11(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
SMILES: CC1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C12H11ClN2O3S2
Molecular Weight: 330.8g/mol

2-[(4-Chlorophenyl)sulfonyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

CAS No.: 1049106-56-0

Main Products

VCID: VC0511923

Molecular Formula: C12H11ClN2O3S2

Molecular Weight: 330.8g/mol

2-[(4-Chlorophenyl)sulfonyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide - 1049106-56-0

CAS No. 1049106-56-0
Product Name 2-[(4-Chlorophenyl)sulfonyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Molecular Formula C12H11ClN2O3S2
Molecular Weight 330.8g/mol
IUPAC Name 2-(4-chlorophenyl)sulfonyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C12H11ClN2O3S2/c1-8-6-19-12(14-8)15-11(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Standard InChIKey QXKAPYKUJJCKBK-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=CSC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
PubChem Compound 25250369
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator